

Technical Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B045217

[Get Quote](#)

This document provides a concise technical overview of the physicochemical properties of **4-Nitro-1H-pyrazole-3-carboxylic acid**, with a focus on its boiling point and thermal stability. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The properties of **4-Nitro-1H-pyrazole-3-carboxylic acid** are summarized in the table below. It is important to note that while a boiling point has been predicted, experimental data suggests the compound is likely to decompose at a much lower temperature.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ N ₃ O ₄	[1] [2] [3] [4]
Molecular Weight	157.09 g/mol	[1] [3]
Boiling Point (Predicted)	509.6 ± 35.0 °C at 760 mmHg	[5]
Melting Point	~195°C (with decomposition)	[4]
206 - 208°C	[5]	
223 - 225°C (with decomposition)	[3]	
Density (Predicted)	1.8 ± 0.1 g/cm ³	[5]
Appearance	White to pale cream crystals or powder	[1] [2]
Storage Conditions	Keep in a dark place, sealed in dry, room temperature conditions.	[5]

Thermal Stability and Decomposition

4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound containing both a carboxylic acid and a nitro group. Such structures are often thermally sensitive. Multiple sources indicate that the compound decomposes upon melting, with reported melting points ranging from approximately 195°C to 225°C[\[3\]](#)[\[4\]](#). This decomposition temperature is significantly lower than the predicted boiling point of 509.6°C[\[5\]](#).

The presence of the nitro functional group can lead to thermal instability in organic molecules. For related dinitropyrazole compounds, thermal decomposition is a noted characteristic[\[6\]](#). A Safety Data Sheet for **4-Nitro-1H-pyrazole-3-carboxylic acid** notes that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides[\[7\]](#).

Given this information, it is highly probable that **4-Nitro-1H-pyrazole-3-carboxylic acid** will decompose before reaching its theoretical boiling point under standard atmospheric pressure.

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point of **4-Nitro-1H-pyrazole-3-carboxylic acid** are not readily available in the public domain. Standard methods for determining the boiling point of organic compounds, such as those outlined by the OECD, would likely be unsuitable for this compound due to its thermal instability.

A synthesis protocol for a derivative, methyl 4-nitro-1H-pyrazole-3-carboxylate, involves the use of **4-Nitro-1H-pyrazole-3-carboxylic acid** with methanol and thionyl chloride at temperatures between 0°C and 25°C, followed by concentration under reduced pressure at 40-45°C[8].

These conditions are kept mild to avoid decomposition.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for assessing the thermal properties of a potentially unstable compound like **4-Nitro-1H-pyrazole-3-carboxylic acid**.

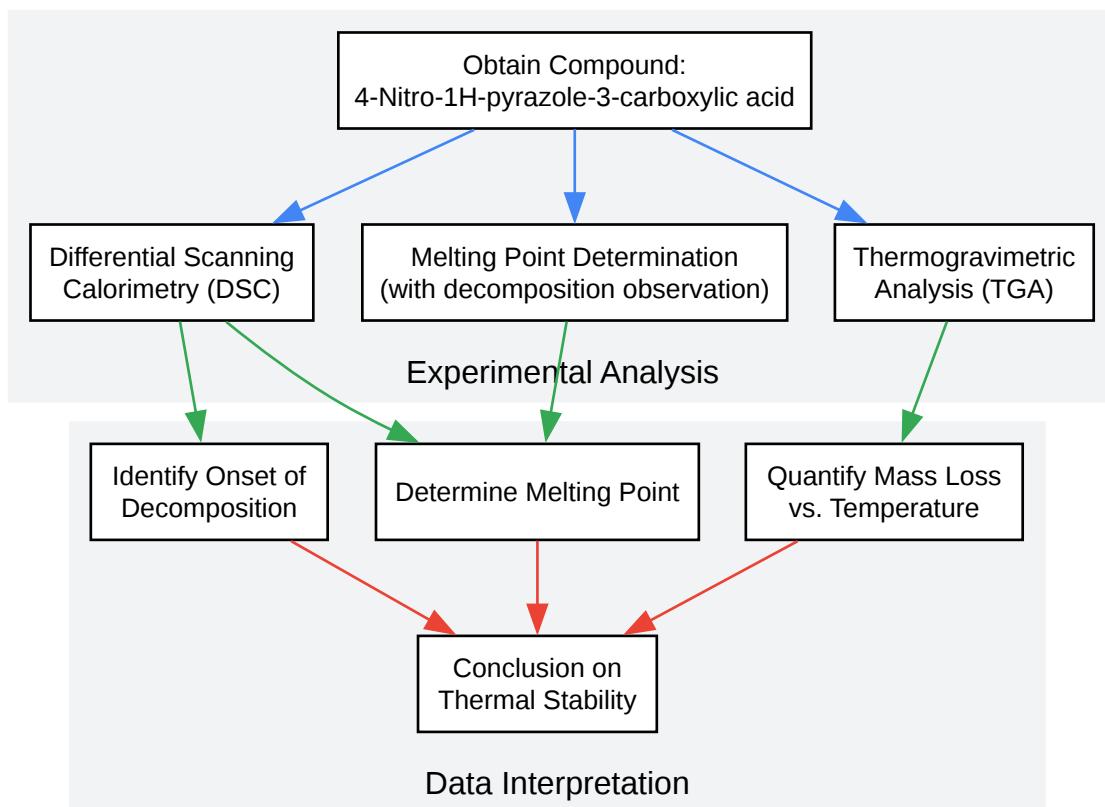


Figure 1. Workflow for Thermal Property Analysis

[Click to download full resolution via product page](#)

Caption: Figure 1. Workflow for Thermal Property Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98% | CymitQuimica [cymitquimica.com]
- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 3. 4-Nitro-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]
- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. biosynce.com [biosynce.com]
- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Technical Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045217#boiling-point-of-4-nitro-1h-pyrazole-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com